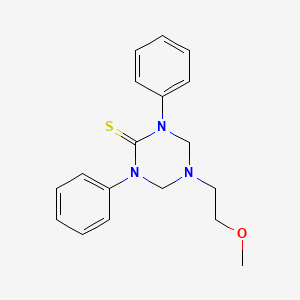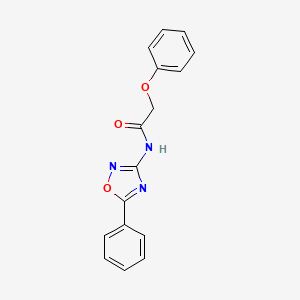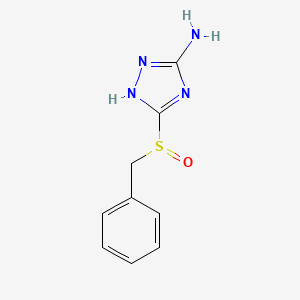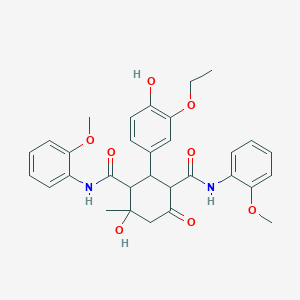
5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione: is a fascinating organic compound with the following structural formula:
C3H8O2
2-methoxyethanol or methyl cellosolve . This colorless liquid has an ether-like odor and is widely used as a solvent due to its ability to dissolve various chemical compounds. Let’s explore its properties and applications further.
Preparation Methods
Synthesis:: The synthetic route for 2-methoxyethanol involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer:
C2H5O++CH3OH→C3H8O2+H+
Industrial Production:: 2-Methoxyethanol is industrially produced and finds applications in varnishes, dyes, and resins. It is also used as an additive in airplane deicing solutions.
Chemical Reactions Analysis
Reactions::
Oxidation: 2-methoxyethanol can undergo oxidation reactions.
Reduction: It serves as a source of hydride in organometallic chemistry.
Substitution: Various substitution reactions are possible.
Oxidation: Typically, oxidizing agents like chromic acid or potassium permanganate are used.
Reduction: Sodium borohydride (NaBH₄) is commonly employed.
Substitution: Alkyl halides or other electrophiles can react with 2-methoxyethanol.
Major Products:: The specific products depend on the reaction conditions, but common products include aldehydes, ketones, and substituted ethers.
Scientific Research Applications
Chemistry: Used as a solvent in various chemical processes.
Biology: May find applications in cell culture or extraction procedures.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Employed in the production of coatings, paints, and cleaning agents.
Mechanism of Action
The exact mechanism by which 2-methoxyethanol exerts its effects depends on the specific context. It may involve interactions with cellular components or enzymatic pathways.
Comparison with Similar Compounds
While 2-methoxyethanol is unique in its structure, it shares similarities with other glycol ethers, such as ethylene glycol monomethyl ether (EGME) and diethylene glycol monomethyl ether (DEGME).
Properties
Molecular Formula |
C18H21N3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(2-methoxyethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3OS/c1-22-13-12-19-14-20(16-8-4-2-5-9-16)18(23)21(15-19)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
VCCWJMLSGURFFS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-methoxy-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040329.png)

![(1E)-1-(4-fluorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040347.png)
![N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B11040352.png)
![3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11040354.png)
![3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11040356.png)
![N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040357.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide](/img/structure/B11040368.png)
![Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate](/img/structure/B11040369.png)

![3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11040378.png)
![1-(furan-2-ylmethyl)-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11040384.png)
![1-hydroxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11040396.png)
